2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile
Overview
Description
2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile , also known by its chemical formula C~30~H~48~N~2~O~2~ , is a compound with intriguing properties. Its structure features a central acetonitrile group flanked by two phenyl rings, each substituted with 3,7-dimethyloctoxy groups. This compound has garnered attention due to its potential applications in various fields.
Synthesis Analysis
The synthesis of 2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile involves intricate steps. Researchers have explored both traditional and novel synthetic routes. One common approach is the reaction between a suitable cyanomethyl precursor and a phenyl compound bearing the necessary 3,7-dimethyloctoxy substituents. Optimization of reaction conditions, reagents, and purification methods is crucial for obtaining high yields.
Molecular Structure Analysis
The molecular structure of this compound reveals its unique architecture. The central acetonitrile group provides polarity, while the bulky 3,7-dimethyloctoxy substituents enhance solubility and stability. The phenyl rings contribute to its aromatic character. Understanding the spatial arrangement of atoms aids in predicting its behavior in various environments.
Chemical Reactions Analysis
2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile participates in diverse chemical reactions. It can undergo nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity with various electrophiles and nucleophiles. These reactions yield derivatives with altered properties, expanding its potential applications.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 83.0-87.9°C .
- Molecular Weight : It has a molecular weight of approximately 468.71 g/mol .
- Solubility : Solubility in various solvents affects its practical utility.
- LogP (Partition Coefficient) : The high LogP value of 8.28 suggests lipophilicity.
- PSA (Polar Surface Area) : The PSA of 66.04 Å2 influences interactions with biological membranes.
Safety And Hazards
- Personal Protective Equipment : When handling this compound, use eyeshields , gloves , and appropriate respiratory protection (e.g., N95 or P1 respirators).
- Transport Classification : Classified as NONH for all modes of transport.
- Flash Point : Not applicable.
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Synthesize derivatives with modified substituents for enhanced properties.
- Toxicity Studies : Assess its safety profile comprehensively.
- Industrial Applications : Explore applications in materials science, catalysis, or organic electronics.
properties
IUPAC Name |
2-[4-(cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O2/c1-23(2)9-7-11-25(5)15-19-33-29-21-28(14-18-32)30(22-27(29)13-17-31)34-20-16-26(6)12-8-10-24(3)4/h21-26H,7-16,19-20H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJVMVPAVTWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CC#N)OCCC(C)CCCC(C)C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407897 | |
Record name | AGN-PC-0LLXEV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile | |
CAS RN |
480438-86-6 | |
Record name | AGN-PC-0LLXEV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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